2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide
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Overview
Description
2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide is a heterocyclic compound that features a benzoxazole ring fused with a thioether and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide typically involves the reaction of 2-mercaptobenzoxazole with sec-butylamine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In the case of its anticancer properties, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]oxazol-2-ylthio)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide group.
2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Contains a pyrazole ring and different substituents.
Uniqueness
2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sec-butyl group provides steric hindrance, potentially enhancing its selectivity and potency in biological applications .
Properties
Molecular Formula |
C13H16N2O2S |
---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-butan-2-ylacetamide |
InChI |
InChI=1S/C13H16N2O2S/c1-3-9(2)14-12(16)8-18-13-15-10-6-4-5-7-11(10)17-13/h4-7,9H,3,8H2,1-2H3,(H,14,16) |
InChI Key |
KTLWKQBIGAAZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
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